Magl-IN-1

描述

MAGL-IN-1 是一种有效的、选择性的、可逆的和竞争性的单酰甘油脂肪酶抑制剂。 单酰甘油脂肪酶是一种参与 2-花生四烯酸甘油酯水解的酶,2-花生四烯酸甘油酯是一种内源性大麻素,在调节包括疼痛、炎症和神经保护在内的多种生理过程方面起着至关重要的作用 。this compound 在科学研究中显示出巨大潜力,特别是在神经学、肿瘤学和代谢性疾病领域。

作用机制

生化分析

Biochemical Properties

Magl-IN-1 interacts with MAGL, inhibiting its activity . MAGL is a serine hydrolase that catalyzes the degradation of 2-AG, a major endocannabinoid . By inhibiting MAGL, this compound increases the levels of 2-AG while reducing the levels of arachidonic acid and prostaglandins . This modulation of biochemical reactions can have significant effects on cellular processes and functions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MAGL and inhibiting its activity . This inhibition prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid and decreased levels of arachidonic acid and prostaglandins . This can result in changes in gene expression and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

This compound has been found to be stable in both human and mouse plasma . Its effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the inhibition of MAGL by this compound can lead to significant changes in cellular function, including reduced cell proliferation .

Metabolic Pathways

This compound is involved in the endocannabinoid metabolic pathway. By inhibiting MAGL, it prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . This can affect metabolic flux and metabolite levels, influencing various cellular processes .

Subcellular Localization

Given that it targets MAGL, a membrane-bound α/β serine hydrolase , it is likely that this compound localizes to the same subcellular compartments where MAGL is found

准备方法

MAGL-IN-1 的合成涉及多个步骤,包括关键中间体的制备和最终偶联反应反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置,以优化最终产物的收率和纯度 。

This compound 的工业生产方法可能涉及使用类似合成路线的大规模合成,但反应条件和纯化技术进行了优化,以确保高收率和纯度。 这些方法可能包括连续流反应器、自动化合成平台以及先进的纯化技术,如色谱法和结晶 。

化学反应分析

MAGL-IN-1 经历着各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂 。这些反应形成的主要产物取决于具体的反应条件和所用试剂的性质。 例如,this compound 的氧化可能导致氧化衍生物的形成,而还原可能产生化合物的还原形式 。

科学研究应用

MAGL-IN-1 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学方面,this compound 被用作工具化合物来研究单酰甘油脂肪酶的抑制及其对内源性大麻素系统的影响 。 在生物学方面,this compound 被用来研究单酰甘油脂肪酶在包括疼痛、炎症和神经保护在内的各种生理过程中的作用 。

在医学方面,this compound 已显示出作为治疗各种疾病(包括神经退行性疾病、癌症和代谢性疾病)的治疗剂的潜力 。 例如,this compound 已被证明对人乳腺癌、结肠癌和卵巢癌细胞具有抗增殖作用 。 在工业方面,this compound 用于开发针对单酰甘油脂肪酶的新药和治疗剂 。

相似化合物的比较

属性

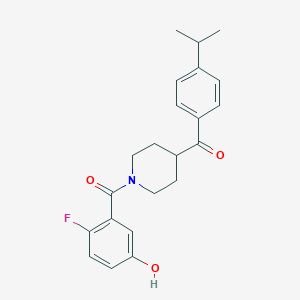

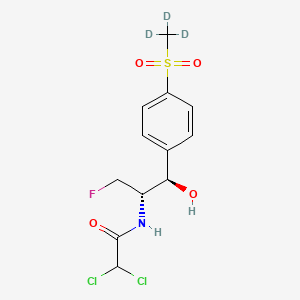

IUPAC Name |

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBZNFATQKRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)